2-(Allyloxy)-3,5-dichlorobenzaldehyde

Aldose Reductase Inhibition Enzyme Inhibition Diabetes Complications

2-(Allyloxy)-3,5-dichlorobenzaldehyde is a benzaldehyde derivative characterized by a chlorine-substituted aromatic ring and an allyloxy functional group. Its physicochemical properties, including a predicted density of 1.304±0.06 g/cm³ and a boiling point of 328.2±37.0 °C , define it as a specialized intermediate.

Molecular Formula C10H8Cl2O2
Molecular Weight 231.07 g/mol
CAS No. 181280-06-8
Cat. No. B3034503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Allyloxy)-3,5-dichlorobenzaldehyde
CAS181280-06-8
Molecular FormulaC10H8Cl2O2
Molecular Weight231.07 g/mol
Structural Identifiers
SMILESC=CCOC1=C(C=C(C=C1Cl)Cl)C=O
InChIInChI=1S/C10H8Cl2O2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h2,4-6H,1,3H2
InChIKeyOUKIZWDFBYWKIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Understanding 2-(Allyloxy)-3,5-dichlorobenzaldehyde (CAS 181280-06-8) and Its Chemical Class


2-(Allyloxy)-3,5-dichlorobenzaldehyde is a benzaldehyde derivative characterized by a chlorine-substituted aromatic ring and an allyloxy functional group. Its physicochemical properties, including a predicted density of 1.304±0.06 g/cm³ and a boiling point of 328.2±37.0 °C , define it as a specialized intermediate. However, a comprehensive literature and patent search did not yield quantifiable, comparator-based evidence to establish its unique differentiation over closely related analogs for scientific selection or procurement.

The Risk of Generic Substitution for 2-(Allyloxy)-3,5-dichlorobenzaldehyde in Research Protocols


Without publicly available comparative biological or chemical performance data, the interchangeability of 2-(allyloxy)-3,5-dichlorobenzaldehyde with other in-class compounds cannot be scientifically assessed. Attempts to substitute it based solely on structural analogy risk introducing uncontrolled variables, such as altered steric bulk from the allyloxy group or changes in electrophilicity from the dichloro substitution pattern, which could lead to significant deviations in reaction yields, target binding affinity, or downstream biological activity. The absence of published evidence for its unique differentiation underscores the high risk of generic substitution for any protocol specifically calling for this compound.

Quantitative Comparative Evidence for 2-(Allyloxy)-3,5-dichlorobenzaldehyde (CAS 181280-06-8) vs. Analogs


Absence of Direct Comparative Activity Data for 2-(Allyloxy)-3,5-dichlorobenzaldehyde Against Aldose Reductase

A search identified a potential link to human placental aldose reductase inhibition, but the retrieved record [1] is for an unrelated chemical scaffold and is not attributable to 2-(allyloxy)-3,5-dichlorobenzaldehyde. No quantitative Ki, IC50, or comparative data against a structurally related analogue were found for this compound. The data point is therefore invalid for establishing any differential claim.

Aldose Reductase Inhibition Enzyme Inhibition Diabetes Complications

Recommended Procurement Scenarios for 2-(Allyloxy)-3,5-dichlorobenzaldehyde Based on Available Evidence


Scenario 1: As a Specific Synthetic Intermediate in a Patented or Published Protocol

The only justifiable procurement scenario is when a specific, named protocol from a peer-reviewed paper or granted patent explicitly requires this compound. Its value is entirely defined by its role within a validated synthetic sequence, not by a comparative advantage over generic analogs. Any substitution without revalidation of the protocol is a high-risk action due to a lack of public comparative data.

Scenario 2: For Chemical Biology Probe Development Requiring the Precise Structure

If a research program has identified this exact scaffold as a hit in a primary assay, procurement is necessary to confirm the hit with a fresh sample. This is a routine hit-validation activity, not a selection based on proven differential performance. The decision is driven by molecular identity, not superior evidence.

Scenario 3: Limited Procurement for Data Gap Analysis and SAR Studies

Given the absence of public comparative data, a potential application is to procure this compound alongside several close, structurally-defined analogues for a head-to-head structure-activity relationship (SAR) study. This proactive approach would generate the very evidence that is currently lacking for the community, making the material's value contingent on future data generation.

Quote Request

Request a Quote for 2-(Allyloxy)-3,5-dichlorobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.